![molecular formula C18H15FN2O3 B11240315 N-(3-fluorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11240315.png)
N-(3-fluorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, an isoquinolinone moiety, and an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide typically involves the following steps:
Formation of the Isoquinolinone Moiety: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the coupling of the isoquinolinone moiety with the fluorophenyl group through an acetamide linkage, typically using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinolinone moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone moiety, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation Products: Oxidized derivatives of the isoquinolinone moiety.
Reduction Products: Reduced isoquinoline derivatives.
Substitution Products: Various substituted derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluorphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisochinolin-5-yl)oxy]acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Therapeutika untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen und Krebs.
Materialwissenschaften: Seine einzigartige chemische Struktur macht es zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften.
Biologische Forschung: Die Verbindung wird in biologischen Tests verwendet, um ihre Auswirkungen auf verschiedene zelluläre Signalwege und molekulare Ziele zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von N-(3-Fluorphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisochinolin-5-yl)oxy]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Ziele bindet und ihre Aktivität moduliert, was zu Veränderungen in zellulären Signalwegen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Ziele und Signalwege zu klären, die beteiligt sind.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-(3-Fluorphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisochinolin-5-yl)oxy]acetamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-(3-Chlorphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisochinolin-5-yl)oxy]acetamid: Diese Verbindung hat eine Chlorphenylgruppe anstelle einer Fluorphenylgruppe, was zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führen kann.
N-(3-Bromphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisochinolin-5-yl)oxy]acetamid:
Die Einzigartigkeit von N-(3-Fluorphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisochinolin-5-yl)oxy]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm bestimmte chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H15FN2O3 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide |
InChI |
InChI=1S/C18H15FN2O3/c1-21-9-8-14-15(18(21)23)6-3-7-16(14)24-11-17(22)20-13-5-2-4-12(19)10-13/h2-10H,11H2,1H3,(H,20,22) |
InChI-Schlüssel |
MIHAPRHYBXZLRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11240241.png)
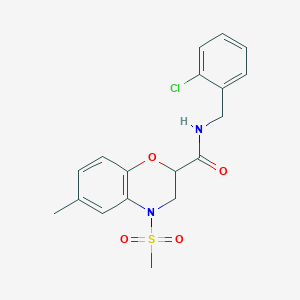
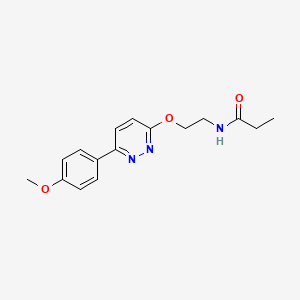
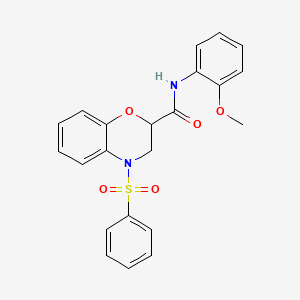
![methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11240271.png)
![N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11240275.png)
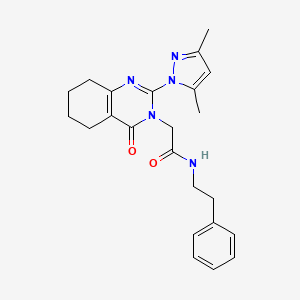
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11240280.png)
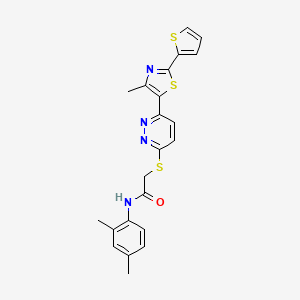
![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11240292.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11240296.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide](/img/structure/B11240301.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11240306.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11240311.png)
